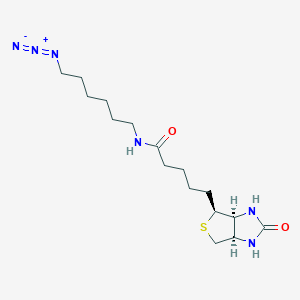

![molecular formula C16H12ClN3O4 B2361507 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate CAS No. 380195-56-2](/img/structure/B2361507.png)

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the process used to create the compound. It may include the starting materials, the conditions under which the reaction was carried out, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its behavior as a reactant or as a product, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

This would include studying properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications

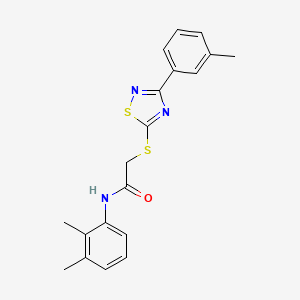

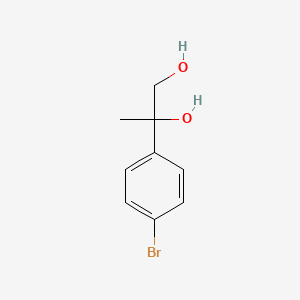

Alzheimer’s Disease Treatment

This compound has been studied for its potential as an anti-Alzheimer agent. Derivatives of 4-oxobenzo[d][1,2,3]triazin have shown inhibitory activity against acetylcholinesterase (AChE), which is a key enzyme involved in the progression of Alzheimer’s disease . The inhibition of AChE can help reduce the symptoms and slow the progression of the disease.

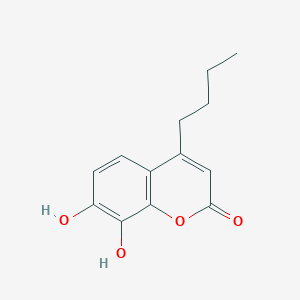

Neuroprotective Agent

Some derivatives have demonstrated significant neuroprotective activity against oxidative stress induced by H2O2 in PC12 cells . This suggests potential applications in protecting neurons from damage, which is crucial for neurodegenerative diseases like Parkinson’s and Alzheimer’s.

Cholinesterase Inhibition

The compound has been screened for its cholinesterase inhibitory activity. It has shown good inhibitory activity against butyrylcholinesterase (BuChE), another enzyme associated with Alzheimer’s disease . Inhibitors of BuChE are considered to complement AChE inhibitors in treating Alzheimer’s disease.

Molecular Modeling and Dynamics

Molecular modeling and dynamic studies of the compound’s derivatives have been performed to understand their interaction with cholinesterase enzymes . These studies are crucial for drug design and development, providing insights into the binding affinities and inhibitory mechanisms.

Safety And Hazards

Future Directions

properties

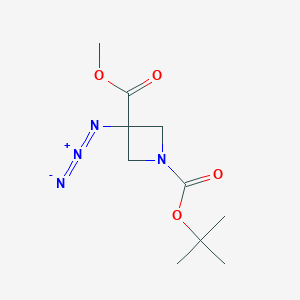

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-chlorophenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4/c17-11-5-7-12(8-6-11)23-9-15(21)24-10-20-16(22)13-3-1-2-4-14(13)18-19-20/h1-8H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGOYVYGESMMPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2361428.png)

![2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2361429.png)

![N-[(2,4-Dichlorophenyl)methyl]-2-[1-[(2,4-difluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]acetamide](/img/no-structure.png)

![1-(2-methoxyphenyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2361435.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B2361437.png)

![1-((3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2361442.png)